Azido-PEG4-hydrazide

Description

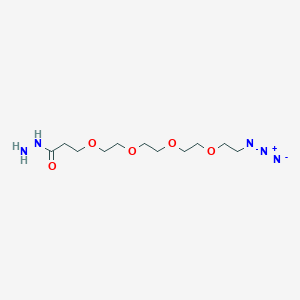

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAWGAVOHIVJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG4-hydrazide: A Bifunctional Linker for Advanced Bioconjugation and Drug Delivery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-hydrazide is a heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a hydrazide moiety connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers orthogonal reactivity. This dual functionality allows for the sequential and specific conjugation of different molecules, making it an invaluable linker for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized nanoparticles.[1][2][3]

The azide group provides a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient, specific, and can be performed in aqueous environments, making them ideal for modifying sensitive biological molecules. The hydrazide group, on the other hand, readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction is particularly useful for targeting glycoproteins after periodate oxidation or for conjugating drugs that possess a ketone group. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while also providing spatial separation between the conjugated molecules.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visual representations of relevant chemical pathways and workflows.

Core Properties and Specifications

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing successful conjugation strategies.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₃N₅O₅ | |

| Molecular Weight | 305.33 g/mol | |

| CAS Number | 2170240-96-5 | |

| Appearance | White to off-white solid or colorless oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DMF, acetonitrile, and water | |

| Storage Conditions | -20°C, protect from light |

Key Applications and Experimental Protocols

This compound's bifunctional nature lends itself to a variety of applications in biomedical research and drug development. Below are detailed protocols for two key applications: the synthesis of a pH-sensitive drug-linker conjugate and its subsequent attachment to a nanoparticle.

Synthesis of a pH-Sensitive Azido-PEG4-Hydrazone-Doxorubicin Conjugate

This protocol, adapted from Aragon-Sanabria et al. (2022), describes the synthesis of a pH-sensitive doxorubicin (DOX) conjugate using this compound. The resulting hydrazone bond is stable at physiological pH but is designed to cleave in the acidic environment of endosomes or lysosomes, releasing the cytotoxic payload.

Materials:

-

This compound (or its Boc-protected precursor, Azido-PEG4-t-Boc-hydrazide)

-

Doxorubicin hydrochloride (DOX·HCl)

-

Trifluoroacetic acid (TFA)

-

Anhydrous methanol

-

Deionized water

-

Acetonitrile

-

Standard laboratory glassware and magnetic stirrer

-

High-resolution mass spectrometer (HRMS)

-

Lyophilizer

Methodology:

-

Deprotection of Boc-protected this compound (if applicable):

-

If starting with Azido-PEG4-t-Boc-hydrazide, treat the compound with a solution of trifluoroacetic acid containing 5% water for 1 hour at room temperature to remove the Boc protecting group.

-

Monitor the deprotection reaction by LC-MS.

-

Remove the TFA under reduced pressure.

-

Add a mixture of water and acetonitrile to the resulting oil and lyophilize overnight to obtain the deprotected this compound.

-

-

Hydrazone Bond Formation with Doxorubicin:

-

Dissolve the deprotected this compound in anhydrous methanol.

-

Add doxorubicin hydrochloride to the solution. The molar ratio should be optimized, but a starting point is a slight excess of the hydrazide linker.

-

Allow the reaction to proceed at room temperature overnight with constant stirring.

-

Monitor the formation of the Azido-PEG4-Hydrazone linker–DOX conjugate by LC-MS.

-

Upon completion, remove the methanol under reduced pressure to isolate the red solid product.

-

The crude material, a mixture of the desired product and any unreacted doxorubicin, can be used in the next step without further purification, with purity confirmed by HRMS.

-

Conjugation of Azido-PEG4-Hydrazone-DOX to a DBCO-Functionalized Nanoparticle via SPAAC

This protocol outlines the attachment of the azide-functionalized doxorubicin conjugate to a dibenzocyclooctyne (DBCO)-modified nanoparticle. This "click chemistry" step is a copper-free reaction, which is advantageous when working with biological materials that may be sensitive to copper ions.

Materials:

-

Azido-PEG4-Hydrazone linker–DOX (from the previous protocol)

-

DBCO-functionalized nanoparticles (e.g., DBCO-PEG-Cy5-C' dots as described in the source literature)

-

Phosphate-buffered saline (PBS)

-

PD-10 desalting columns

-

Reaction tubes and a shaker

Methodology:

-

SPAAC Reaction:

-

In a reaction tube, mix the Azido-PEG4-Hydrazone linker–DOX with the DBCO-functionalized nanoparticles in PBS. A reaction ratio of 100:1 (linker-drug conjugate to nanoparticle) can be used as a starting point to achieve a high drug-per-particle ratio.

-

Incubate the reaction mixture at room temperature overnight with gentle shaking (e.g., 650 rpm).

-

-

Purification of the Nanoparticle-Drug Conjugate:

-

After the reaction is complete, remove any unreacted Azido-PEG4-Hydrazone linker–DOX and free doxorubicin using a PD-10 desalting column.

-

Elute the purified nanoparticle-drug conjugate with PBS as the mobile phase.

-

The final product is a doxorubicin-loaded nanoparticle, ready for in vitro or in vivo evaluation.

-

Visualizing Workflows and Chemical Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and the overall experimental workflow described in the protocols above.

Conclusion

This compound stands out as a versatile and powerful tool for researchers in drug development and chemical biology. Its defined structure, featuring two distinct reactive handles separated by a hydrophilic PEG spacer, enables the precise and efficient construction of complex bioconjugates. The protocols and diagrams presented in this guide, based on peer-reviewed research, offer a practical framework for harnessing the potential of this linker in creating next-generation therapeutics and research tools. The ability to perform sequential, orthogonal ligations—first through a stable yet cleavable hydrazone bond and then via a robust "click" reaction—opens up a myriad of possibilities for designing sophisticated, multi-component systems for targeted therapy and diagnostics.

References

An In-depth Technical Guide to Azido-PEG4-hydrazide for Researchers and Drug Development Professionals

Introduction

Azido-PEG4-hydrazide is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a terminal azide group and a hydrazide moiety connected by a flexible tetraethylene glycol (PEG4) spacer, offers researchers a versatile tool for covalently linking diverse molecular entities. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including key experimental considerations.

Chemical Structure and Properties

This compound is characterized by its linear structure with distinct reactive groups at each terminus. The azide group (-N₃) is a key participant in bioorthogonal "click chemistry" reactions, while the hydrazide group (-NHNH₂) readily reacts with carbonyl compounds like aldehydes and ketones. The hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2][3]

Chemical Structure

IUPAC Name: 1-azido-3,6,9,12-tetraoxapentadecane-15-hydrazide[4]

SMILES Code: NNC(CCOCCOCCOCCOCCN=[N+]=[N-])=O[4]

Chemical Formula: C₁₁H₂₃N₅O₅

A visual representation of the chemical structure is provided below.

References

An In-depth Technical Guide to the Mechanism and Application of Azido-PEG4-hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-hydrazide is a heterobifunctional crosslinker that has emerged as a critical tool in bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal azide group and a hydrazide moiety separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for a two-pronged, orthogonal approach to molecular assembly. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemical principles governing its reactivity. It further presents quantitative data on the stability and kinetics of the resultant conjugates, offers detailed experimental protocols for its application in antibody-drug conjugate (ADC) synthesis and cell surface glycoprotein labeling, and provides visual representations of key chemical transformations and biological pathways.

Core Mechanism of Action

This compound's functionality is rooted in the distinct and independent reactivity of its two terminal groups: the azide and the hydrazide. The polyethylene glycol (PEG4) linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]

The Azide Moiety: A Gateway to Click Chemistry

The azide group (N₃) is a key participant in bioorthogonal "click chemistry" reactions, which are prized for their high efficiency, selectivity, and biocompatibility.[1][2] this compound can undergo two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the terminal azide of the linker and a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I) ions.[3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), the azide group can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.

The Hydrazide Moiety: Targeting Carbonyls

The hydrazide group (-CONHNH₂) reacts specifically with carbonyl compounds, namely aldehydes and ketones, to form a hydrazone linkage (-C=N-NH-CO-). This reaction is particularly useful for targeting biomolecules that either naturally contain or can be modified to present an aldehyde or ketone. A prime example is the mild periodate oxidation of cis-diols in carbohydrates, such as sialic acids on cell surface glycoproteins, to generate aldehyde groups.

The formation of the hydrazone bond is reversible and its stability is pH-dependent. Hydrazone linkers are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This pH sensitivity is a key feature exploited in the design of acid-cleavable linkers for drug delivery systems like ADCs, enabling the release of the payload within the target cell.

Quantitative Data

The efficiency and stability of the linkages formed by this compound are critical for its applications. The following tables summarize key quantitative data for hydrazone bond stability and click chemistry reaction kinetics.

Table 1: pH-Dependent Stability of Hydrazone Linkages

| pH | Environment | Stability | Half-life (t½) Examples for some ADC linkers |

| ~7.4 | Blood/Physiological | Generally stable to minimize premature drug release. | 183 hours |

| 5.0 - 6.5 | Endosomes | Increased rate of hydrolysis to initiate drug release. | 4.4 hours at pH 5 |

| 4.5 - 5.0 | Lysosomes | Rapid hydrolysis for efficient payload delivery. | Data not specified, but cleavage is rapid. |

Table 2: Reaction Kinetics of Click Chemistry

| Reaction Type | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Copper(I) catalyst, aqueous solution, room temperature. |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | ~1 | No catalyst, physiological conditions (pH 7.4, 37°C). |

| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶ | No catalyst, aqueous solution, 25°C. (For comparison of reaction speeds). |

Note: The kinetic data for click chemistry are general values for the reaction types and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The dual reactivity of this compound makes it a versatile tool in various bioconjugation strategies. Below are two detailed protocols for its application in the synthesis of antibody-drug conjugates and the labeling of cell surface glycoproteins.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug to an antibody via this compound, where the hydrazide reacts with an aldehyde-modified antibody and the azide reacts with an alkyne-functionalized drug.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Sodium periodate (NaIO₄) solution

-

Ethylene glycol

-

This compound

-

Alkyne-modified cytotoxic drug

-

Aniline (optional catalyst)

-

Desalting column (e.g., Sephadex G-25)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

-

LC-MS system for characterization

Procedure:

-

Antibody Oxidation to Generate Aldehydes:

-

Prepare a fresh solution of sodium periodate in a suitable buffer.

-

Add the sodium periodate solution to the antibody solution and incubate in the dark at 4°C for 30 minutes.

-

Quench the reaction by adding ethylene glycol and incubate for 10 minutes at 4°C.

-

Remove excess periodate and quenching agent by buffer exchange using a desalting column equilibrated with PBS, pH 6.0.

-

-

Hydrazone Formation with this compound:

-

Dissolve this compound in a suitable solvent (e.g., DMSO).

-

Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-modified antibody.

-

If using a catalyst, add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

Remove excess linker by buffer exchange into PBS, pH 7.4.

-

-

Click Chemistry Conjugation with Alkyne-Drug:

-

Dissolve the alkyne-modified drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

In a separate tube, prepare the CuAAC catalyst solution by mixing CuSO₄ and THPTA.

-

Add a 3- to 10-fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC using SEC or HIC to remove unreacted drug and other impurities.

-

Characterize the purified ADC by LC-MS to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

-

Protocol for Cell Surface Glycoprotein Labeling

This protocol details a two-step method for labeling cell surface glycoproteins on living cells for subsequent analysis, such as affinity purification or fluorescence imaging.

Materials:

-

Cultured cells

-

Ice-cold PBS, pH 7.4

-

Sodium periodate (NaIO₄) solution in PBS

-

Quenching solution (e.g., glycerol in PBS)

-

This compound solution in PBS (with minimal DMSO if needed)

-

Alkyne-biotin or alkyne-fluorophore for detection

-

Click chemistry reagents (as in section 3.1)

-

Lysis buffer

-

Streptavidin beads (for biotin-labeled proteins)

Procedure:

-

Cell Preparation and Oxidation:

-

Wash cultured cells three times with ice-cold PBS, pH 7.4.

-

Incubate the cells with a mild sodium periodate solution on ice for 15-20 minutes in the dark to generate aldehydes on cell surface sialic acids.

-

Quench the reaction by adding the quenching solution and incubate for 5 minutes on ice.

-

Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.

-

-

Hydrazone Formation with this compound:

-

Prepare a solution of this compound in PBS, pH 7.4. If the linker is dissolved in DMSO, ensure the final DMSO concentration does not exceed 1-2%.

-

Add the this compound solution to the cells and incubate for 30-120 minutes at 4°C or room temperature.

-

Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted linker.

-

-

Click Chemistry Labeling:

-

Perform a click reaction (CuAAC for fixed cells or SPAAC for live cells) by adding the alkyne-biotin or alkyne-fluorophore and the appropriate reagents.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells to remove unreacted probe.

-

-

Downstream Analysis:

-

For affinity purification (biotin label): Lyse the cells, incubate the lysate with streptavidin beads, wash the beads to remove non-specifically bound proteins, and elute the captured glycoproteins for analysis by mass spectrometry.

-

For fluorescence imaging (fluorophore label): Proceed with standard immunofluorescence protocols for imaging by microscopy.

-

Signaling Pathway Application: Antibody-Drug Conjugate Mechanism of Action

This compound is a component of the final therapeutic molecule, and as such, is not directly involved in signaling pathways. However, it is instrumental in creating conjugates that do interact with these pathways. The following diagram illustrates the mechanism of action of an ADC, which could be synthesized using this compound, in targeting and killing a cancer cell.

// Position nodes Cancer_Cell [group="cell"]; Antigen [group="cell"]; Endosome [group="cell"]; Lysosome [group="cell"]; Drug_Release [group="cell"]; Apoptosis [group="cell"]; } caption="Mechanism of Action of an Antibody-Drug Conjugate"

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its orthogonal reactive ends, the azide and the hydrazide, allow for controlled, stepwise conjugation strategies. The pH-sensitive nature of the resulting hydrazone bond provides a mechanism for controlled release in drug delivery applications, while the efficiency of click chemistry ensures high yields in labeling and conjugation reactions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique capabilities of this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. explorationpub.com [explorationpub.com]

- 3. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]

- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Azido-PEG4-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG4-hydrazide, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. This document details a feasible multi-step synthetic pathway, encompassing detailed experimental protocols, a summary of quantitative data for key compounds, and a visual representation of the synthesis workflow.

Introduction

This compound is a valuable crosslinking reagent featuring an azide group at one terminus and a hydrazide group at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The azide functionality allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazone linkages, which are notably used in the development of pH-sensitive drug delivery systems. The PEG4 linker enhances the solubility and bioavailability of the conjugated molecules.

Synthesis Pathway Overview

The synthesis of this compound can be accomplished through a multi-step process starting from the commercially available precursor, N-Boc-PEG4-alcohol (tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate). The overall synthetic strategy involves the following key transformations:

-

Tosylation of the terminal hydroxyl group: The hydroxyl group of N-Boc-PEG4-alcohol is converted to a good leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).

-

Azidation: The tosyl group is then displaced by an azide group through nucleophilic substitution using sodium azide.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to yield Azido-PEG4-amine.

-

Esterification: The primary amine is converted to a methyl ester. This step is inferred as a necessary precursor for the final hydrazinolysis.

-

Hydrazinolysis: The methyl ester is converted to the final hydrazide product by reaction with hydrazine hydrate.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are composite procedures based on established methods for similar PEG-containing molecules. Researchers should optimize these conditions as necessary.

Step 1: Synthesis of N-Boc-PEG4-tosylate (Boc-NH-PEG4-OTs)

-

Dissolve N-Boc-PEG4-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et3N, 1.5 eq) dropwise to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-PEG4-tosylate as a colorless oil.

Step 2: Synthesis of N-Boc-PEG4-azide (Boc-NH-PEG4-N3)

-

Dissolve N-Boc-PEG4-tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN3, 3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer extensively with water and brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude N-Boc-PEG4-azide is often of sufficient purity for the next step, but can be further purified by silica gel chromatography if necessary.

Step 3: Synthesis of Azido-PEG4-amine

-

Dissolve N-Boc-PEG4-azide (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA if used.

-

The resulting Azido-PEG4-amine salt can be used directly or neutralized with a mild base for the next step.

Step 4: Synthesis of Azido-PEG4-methyl ester (Proposed Intermediate)

-

Dissolve Azido-PEG4-amine (1.0 eq) in methanol.

-

Add methyl acrylate (1.1 eq) and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the crude Azido-PEG4-methyl ester, which can be purified by column chromatography.

Step 5: Synthesis of this compound

-

Dissolve the crude Azido-PEG4-methyl ester (1.0 eq) in methanol.

-

Add hydrazine hydrate (10-20 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain this compound as a pure product. Purification of PEGylated compounds can be challenging; a gradient elution on silica gel using a mixture of dichloromethane/methanol or chloroform/methanol is often effective.

Data Presentation

The following table summarizes the key quantitative data for the final product and its important precursors.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| N-Boc-PEG4-alcohol | Boc-NH-PEG4-OH | C13H27NO6 | 293.36 | >95% |

| N-Boc-PEG4-tosylate | Boc-NH-PEG4-OTs | C20H33NO8S | 447.54 | >95% |

| N-Boc-PEG4-azide | Boc-NH-PEG4-N3 | C13H26N4O5 | 318.37 | >95% |

| This compound | - | C11H23N5O5 | 305.33 | ≥95% [1] |

Conclusion

This technical guide outlines a robust and reproducible synthetic route for this compound. The provided experimental protocols, though requiring optimization for specific laboratory conditions, offer a solid foundation for researchers to produce this versatile heterobifunctional linker. The successful synthesis of this compound will enable advancements in the fields of targeted drug delivery, proteomics, and the development of novel biomaterials. Careful monitoring of each reaction step and appropriate purification techniques are critical for obtaining the final product in high purity.

References

Azido-PEG4-hydrazide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties and applications of Azido-PEG4-hydrazide, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.

Core Molecular Data

This compound is a versatile chemical tool featuring a terminal azide group for click chemistry and a hydrazide moiety for conjugation to carbonyls. The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces non-specific interactions.[1][2][3]

| Property | Value |

| Chemical Formula | C₁₁H₂₃N₅O₅[4][5] |

| Molecular Weight | 305.33 g/mol |

| Exact Mass | 305.1699 u |

| Synonym | 1-azido-3,6,9,12-tetraoxapentadecane-15-hydrazide |

| CAS Number | 2170240-96-5 |

Experimental Protocol: Glycoprotein Conjugation

This protocol details a representative method for conjugating this compound to a glycoprotein, such as a monoclonal antibody (mAb), through periodate oxidation of its carbohydrate residues, followed by hydrazone bond formation.

Objective: To covalently attach an azide-functionalized PEG linker to a glycoprotein for subsequent "click" chemistry modification.

Materials:

-

Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Quenching Solution: 1 M glycerol or ethylene glycol

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Methodology:

-

Glycoprotein Preparation:

-

Buffer exchange the glycoprotein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines or other nucleophiles that could interfere with the reaction.

-

-

Oxidation of Glycans:

-

Prepare a fresh solution of sodium meta-periodate in the Reaction Buffer.

-

Add the periodate solution to the glycoprotein to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark for 30 minutes at room temperature. This step oxidizes the cis-diol groups on the sugar residues to generate reactive aldehyde groups.

-

-

Quenching the Oxidation Reaction:

-

Add the Quenching Solution to a final concentration of 20 mM to consume any excess periodate.

-

Incubate for 10 minutes at room temperature.

-

-

Buffer Exchange:

-

Immediately remove the excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with the Reaction Buffer.

-

-

Hydrazone Bond Formation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

-

Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized glycoprotein.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The hydrazide group will react with the newly formed aldehydes to create a stable hydrazone linkage.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound by performing another buffer exchange using a desalting column. The final product is the glycoprotein-PEG4-azide conjugate.

-

-

Characterization:

-

The resulting conjugate can be characterized by methods such as MALDI-TOF mass spectrometry to confirm the addition of the linker and SDS-PAGE to verify protein integrity. The azide functionality is now available for downstream applications.

-

Logical Workflow and Reaction Pathways

The dual functionality of this compound allows for a two-stage conjugation strategy. First, the hydrazide group is used to anchor the linker to a biomolecule. Second, the azide group serves as a handle for a highly specific click chemistry reaction.

Caption: Bioconjugation workflow using this compound.

This molecule is a PEG-based PROTAC linker and a click chemistry reagent containing an azide group. This azide can react with molecules containing alkyne, BCN, or DBCO groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The hydrazide group can react with aldehydes to form a stable hydrazone bond. The hydrophilic PEG spacer enhances the solubility of the resulting compound in aqueous media.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, proteomics, and drug development. These molecules possess two different reactive groups, enabling the specific and sequential covalent linkage of two distinct biomolecules. This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers. The fundamental structure of a heterobifunctional crosslinker comprises two unique reactive moieties separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric accessibility of the final conjugate.

The versatility of heterobifunctional crosslinkers has made them central to a wide array of applications, including the construction of antibody-drug conjugates (ADCs), the stabilization and identification of protein-protein interactions, the preparation of immunogens, and the immobilization of biomolecules on surfaces for various assays.

Core Chemistries of Heterobifunctional Crosslinkers

The functionality of heterobifunctional crosslinkers is defined by their reactive ends. The most prevalent chemistries target primary amines, sulfhydryls, carbonyls, and photoreactive moieties.

-

Amine-to-Sulfhydryl Crosslinkers : This is the most common class of heterobifunctional crosslinkers. Typically, an N-hydroxysuccinimide (NHS) ester reacts with primary amines (found on lysine residues and the N-terminus of proteins), while a maleimide group targets sulfhydryl groups (on cysteine residues). This combination allows for controlled, site-directed conjugation of proteins. The optimal pH for NHS ester reactions with primary amines is between 7 and 9, while maleimides react most efficiently with sulfhydryl groups at a pH of 6.5-7.5.

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers : These crosslinkers feature a carbonyl-reactive group (like a hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes that react with the hydrazide.

-

Amine-Reactive and Photoreactive Crosslinkers : These reagents combine an amine-reactive group with a photoreactive group, such as an aryl azide or diazirine. The amine-reactive end allows for specific attachment to a protein. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into nearby C-H or N-H bonds. This is invaluable for photoaffinity labeling to identify binding partners.

-

Sulfhydryl-Reactive and Photoreactive Crosslinkers : Similar to the amine-reactive photoreactive crosslinkers, these reagents have a sulfhydryl-reactive group for specific attachment and a photoreactive group for light-induced, non-specific crosslinking to interacting molecules.

-

"Click Chemistry" Crosslinkers : These modern crosslinkers utilize bioorthogonal reactions, most commonly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. These reactions are highly specific, efficient, and can be performed in complex biological media without interfering with native biochemical processes.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for a variety of common heterobifunctional crosslinkers.

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water Soluble? |

| Amine-to-Sulfhydryl | ||||||

| SMCC | NHS ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | 334.32 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | 436.37 | No | Yes |

| GMBS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 7.4 | 280.23 | No | No |

| BMPS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 6.9 | 266.21 | No | No |

| EMCS | NHS ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | 308.29 | No | No |

| LC-SPDP | NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | 423.51 | Yes (Disulfide) | No |

| Sulfo-LC-SPDP | Sulfo-NHS ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | 525.56 | Yes (Disulfide) | Yes |

| SIA | NHS ester (Amine) | Iodoacetyl (Sulfhydryl) | 1.5 | 282.04 | No | No |

| Amine-to-Photoreactive | ||||||

| SANPAH | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | 388.37 | No | No |

| Sulfo-SANPAH | Sulfo-NHS ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | 490.42 | No | Yes |

| NHS-ASA | NHS ester (Amine) | Phenyl Azide (Photoreactive) | 8.0 | 276.21 | No | No |

| Sulfhydryl-to-Photoreactive | ||||||

| APDP | Pyridyldithiol (Sulfhydryl) | Phenyl Azide (Photoreactive) | 21.0 | 446.55 | Yes (Disulfide) | No |

| Carbohydrate-to-Sulfhydryl | ||||||

| M2C2H | Hydrazide (Carbohydrate) | Maleimide (Sulfhydryl) | 11.8 | 225.24 | No | No |

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are employed in a multitude of sophisticated applications. Below are detailed protocols for some of the most significant experimental workflows.

Antibody-Drug Conjugate (ADC) Preparation using SMCC

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. SMCC is a widely used non-cleavable crosslinker for this purpose.

Methodology

-

Antibody Modification :

-

Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

-

Dissolve SMCC in an organic solvent like DMSO or DMF.

-

Add a 5- to 20-fold molar excess of SMCC to the antibody solution and incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted SMCC using a desalting column.

-

-

Drug-Linker Conjugation :

-

Dissolve the thiol-containing drug in a suitable solvent.

-

Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching and Purification :

-

Quench unreacted maleimide groups by adding L-cysteine or N-acetylcysteine to a final concentration of 1 mM and incubate for 15-30 minutes.

-

Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug and crosslinker.

-

Analyze the purified ADC to determine the drug-to-antibody ratio (DAR).

-

Protein-Protein Interaction Studies using Crosslinking-Mass Spectrometry (XL-MS)

XL-MS is a powerful technique for identifying protein-protein interactions and mapping their interfaces. This workflow utilizes a mass spectrometry-cleavable crosslinker like Disuccinimidyl dibutyric urea (DSBU).

Methodology

-

Crosslinking :

-

Prepare the protein sample (e.g., cell lysate, purified protein complex) in a suitable buffer.

-

Add the DSBU crosslinker to the protein sample and incubate to allow for crosslinking.

-

-

Protein Digestion :

-

Denature the crosslinked proteins and reduce disulfide bonds with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using an enzyme like trypsin.

-

-

Enrichment of Crosslinked Peptides :

-

Due to the low abundance of crosslinked peptides, an enrichment step is often necessary. Size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) can be used to separate the larger, crosslinked peptides from smaller, unmodified peptides.

-

-

LC-MS/MS Analysis :

-

Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The MS-cleavable nature of DSBU allows for characteristic fragmentation patterns in the mass spectrometer, simplifying data analysis.

-

-

Data Analysis :

-

Use specialized software (e.g., MeroX) to identify the crosslinked peptides from the complex MS/MS data. This will reveal which proteins were interacting and the specific amino acid residues at the interface.

-

Photoaffinity Labeling for Interaction Discovery

Photo-reactive crosslinkers are used to "trap" transient or weak interactions. This protocol outlines the general steps for using a photoreactive crosslinker.

Methodology

-

Probe Incubation :

-

Incubate the photore

-

The Indispensable Role of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the precise chemical modification of biological molecules—a process known as bioconjugation—is paramount. Among the myriad of tools available for this purpose, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. Their remarkable versatility, biocompatibility, and tunable properties have revolutionized the development of biotherapeutics, from antibody-drug conjugates (ADCs) to PEGylated proteins and nanoparticles. This in-depth technical guide provides a comprehensive overview of the core principles of PEG linkers in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

The Fundamental Advantages of PEGylation

The covalent attachment of PEG chains to a biomolecule, or PEGylation, imparts a range of beneficial physicochemical properties. These advantages collectively contribute to enhanced therapeutic efficacy and improved drug delivery.[1][2]

-

Enhanced Solubility: Many potent therapeutic molecules are hydrophobic, limiting their formulation and in vivo bioavailability. The hydrophilic nature of PEG linkers significantly increases the overall solubility of the bioconjugate in aqueous environments.[3] This is crucial for preventing aggregation and enabling administration.[4]

-

Reduced Immunogenicity: The flexible PEG chains form a hydrated cloud around the biomolecule, masking potential epitopes from recognition by the immune system. This "stealth" effect reduces the likelihood of an immune response against the therapeutic agent.[5]

-

Improved Pharmacokinetics: PEGylation dramatically increases the hydrodynamic radius of a bioconjugate. This increased size reduces renal clearance, leading to a significantly prolonged circulation half-life in the body. This allows for less frequent dosing, improving patient compliance.

-

Enhanced Stability: The protective PEG layer can shield the bioconjugate from enzymatic degradation and proteolysis, thereby increasing its stability in biological fluids.

A Universe of Possibilities: Types of PEG Linkers

PEG linkers are not a one-size-fits-all solution. They are available in a variety of architectures and with a wide array of reactive functional groups to suit specific bioconjugation needs.

2.1. Architectural Diversity:

-

Linear PEGs: These are the most common type, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.

-

Branched PEGs: These have multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and enhanced shielding properties compared to linear PEGs of the same molecular weight.

-

Multi-Arm PEGs: These possess three or more PEG arms, enabling the attachment of multiple molecules, which is particularly useful for creating high-payload drug conjugates or for multivalent targeting.

2.2. Functional Group Chemistry:

The choice of functional group on the PEG linker is dictated by the available reactive sites on the target biomolecule. Common reactive groups include:

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines (e.g., the side chain of lysine residues) and are widely used for protein modification.

-

Maleimides: These selectively react with free sulfhydryl groups (e.g., the side chain of cysteine residues), allowing for more site-specific conjugation.

-

Azides and Alkynes: These groups are used in "click chemistry," a set of highly efficient and specific bioorthogonal reactions. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free variant that is particularly well-suited for bioconjugation in living systems.

-

Aldehydes/Ketones: These react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively.

-

Thiols: These can react with maleimides or form disulfide bonds.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified to guide the rational design of bioconjugates. The following tables summarize key quantitative data on the impact of PEG linkers.

Table 1: Effect of PEG Linker Size on Pharmacokinetic Half-Life

| Bioconjugate | PEG Molecular Weight (kDa) | Half-Life (t½) | Fold Increase vs. Non-PEGylated | Reference |

| rhTIMP-1 | 0 | 1.1 h | 1.0 | |

| 20 | 28 h | 25.5 | ||

| Asparaginase | 0 | 20 h | 1.0 | |

| 5 (x2) | 144 h | 7.2 | ||

| Interferon-α | 0 | 2-3 h | 1.0 | |

| 12 | 40 h | ~13-20 | ||

| G-CSF | 0 | 3.5 h | 1.0 | |

| 20 | 15-80 h | ~4-23 |

Table 2: Influence of PEGylation on Hydrodynamic Radius

| Protein | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) in nm | Reference |

| Human Serum Albumin (HSA) | 0 | 3.5 | |

| 5 | 4.2 | ||

| 10 | 5.2 | ||

| 20 (linear) | 6.1 | ||

| 20 (branched) | 6.4 | ||

| Interferon-α2b | 0 | ~2.0 | |

| 10 | 5.7 | ||

| 20 | 7.4 | ||

| 30 | 9.1 | ||

| 45 (branched) | 9.6 |

Table 3: Effect of PEGylation on Thermal Stability (Melting Temperature)

| Protein | PEGylation Status | Melting Temperature (Tm) in °C | ΔTm (°C) | Reference |

| Alpha-1 Antitrypsin | Unmodified | ~60 | - | |

| N-terminal PEGylated (5 kDa) | ~60 | 0 | ||

| Thiol-PEGylated (5 kDa) | ~60 | 0 | ||

| N-terminal PEGylated (40 kDa, 2-armed) | ~60 | 0 | ||

| Lysozyme | Unmodified | 75.3 | - | |

| PEGylated (5 kDa) | 76.8 | +1.5 |

Table 4: Impact of PEGylation on Aqueous Solubility

| Molecule | PEGylation Status | LogD7.4 | Change in Solubility | Reference |

| PSMA Inhibitor ([68Ga]Ga-Flu-1) | Unmodified | -2.64 ± 0.25 | - | |

| PEGylated | -4.23 ± 0.26 | Significant Increase |

Key Experimental Protocols

The successful implementation of PEGylation strategies requires robust and well-defined experimental procedures. Below are detailed methodologies for common PEGylation and characterization techniques.

4.1. Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-ester-functionalized PEG to primary amines on a protein, such as an antibody.

-

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-reactive PEG (e.g., mPEG-NHS)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

-

-

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10-50 fold molar excess of the dissolved mPEG-NHS to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted mPEG-NHS. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein from excess PEG reagent and by-products using size-exclusion chromatography (SEC).

-

4.2. Thiol-Reactive PEGylation using Maleimides

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to a free thiol group on a protein or peptide.

-

Materials:

-

Thiol-containing protein or peptide in a phosphate buffer, pH 6.5-7.5, containing EDTA.

-

Maleimide-activated PEG (e.g., mPEG-Maleimide)

-

Reducing agent (if cysteines are in a disulfide bond, e.g., TCEP)

-

Purification system (e.g., SEC or HIC)

-

-

Procedure:

-

Reduction of Disulfide Bonds (if necessary): If targeting cysteine residues within a disulfide bond, incubate the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. Remove the reducing agent immediately before conjugation using a desalting column.

-

PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved mPEG-Maleimide to the thiol-containing biomolecule.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching (optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess mPEG-Maleimide.

-

Purification: Purify the PEGylated product using SEC or hydrophobic interaction chromatography (HIC).

-

4.3. Copper-Free Click Chemistry (SPAAC)

This protocol describes the bioorthogonal conjugation of a DBCO-functionalized PEG to an azide-containing biomolecule.

-

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized PEG

-

Anhydrous DMSO or DMF (optional)

-

Purification system (e.g., SEC)

-

-

Procedure:

-

Reagent Preparation: Dissolve the DBCO-PEG in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used.

-

Conjugation Reaction: Add a 1.5-10 fold molar excess of the DBCO-PEG to the azide-modified biomolecule.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific reactants.

-

Purification: Purify the PEGylated conjugate using SEC to remove any unreacted DBCO-PEG.

-

4.4. Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a common method for removing unreacted PEG linkers from the larger PEGylated bioconjugate.

-

Instrumentation and Column: An HPLC or FPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of the bioconjugate.

-

Mobile Phase: A buffer compatible with the stability of the bioconjugate, typically a phosphate or Tris-based buffer at neutral pH.

-

Procedure:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject the quenched reaction mixture onto the column.

-

Monitor the elution profile at 280 nm (for proteins). The PEGylated conjugate will elute earlier than the smaller, unreacted PEG linker.

-

Collect the fractions corresponding to the PEGylated product peak.

-

Pool the collected fractions and concentrate if necessary.

-

4.5. Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS).

-

Sample Preparation: The purified PEGylated conjugate is typically desalted into a volatile buffer (e.g., ammonium acetate) before analysis.

-

Procedure:

-

The sample is introduced into the mass spectrometer via direct infusion or LC.

-

The instrument measures the mass-to-charge ratio (m/z) of the ions.

-

The resulting spectrum for a PEGylated protein will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units. The mass difference between adjacent peaks in a series will correspond to the mass of a single PEG monomer (44 Da).

-

Deconvolution software can be used to determine the average molecular weight of the conjugate and the distribution of PEGylated species.

-

Visualizing the Role of PEG Linkers

Diagrams are invaluable for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

5.1. Signaling Pathway of PEGylated Interferon-alpha

PEGylated interferon-alpha (PEG-IFN-α) is a widely used antiviral and immunomodulatory drug. Its mechanism of action involves the activation of the JAK-STAT signaling pathway.

Caption: Signaling pathway of PEGylated Interferon-alpha.

5.2. Experimental Workflow for PEGylated Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the key steps involved in the synthesis and purification of a PEGylated ADC using amine-reactive chemistry.

Caption: Workflow for PEGylated ADC synthesis.

Conclusion

PEG linkers are an indispensable tool in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of a wide range of biomolecules. By providing improved solubility, reduced immunogenicity, and extended circulation half-life, PEGylation has enabled the development of numerous successful biotherapeutics. A thorough understanding of the different types of PEG linkers, their reactive chemistries, and the quantitative impact of PEGylation is crucial for the rational design and optimization of next-generation bioconjugates. The detailed experimental protocols and visual workflows provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of PEG linker technology. As the field continues to evolve, the innovative application of PEG linkers will undoubtedly play a central role in the future of medicine.

References

The Core of Connection: An In-depth Technical Guide to Click Chemistry with Azide Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular science, the ability to reliably and efficiently join complex molecules is paramount. "Click chemistry," a concept introduced by K.B. Sharpless in 2001, provides a powerful toolkit for this very purpose, describing a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] At the forefront of this chemical revolution is the azide functional group, a small yet potent entity that has unlocked unprecedented possibilities in bioconjugation, drug discovery, and materials science.[3][4] This technical guide delves into the core principles of click chemistry involving azide compounds, offering a comprehensive resource for professionals in the field.

The essence of the azide's utility lies in its bioorthogonality; it is a chemical handle that is largely inert to the complex biological milieu, yet reacts with specific partners with remarkable efficiency and selectivity.[5] This allows for the precise chemical modification of biomolecules in their native environments. This guide will focus on the two most prominent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore their mechanisms, provide detailed experimental protocols, and present quantitative data to inform experimental design.

Core Principles and Reaction Mechanisms

The cornerstone of azide-alkyne click chemistry is the [3+2] cycloaddition reaction, which forms a stable triazole ring. While the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne exists, it often requires high temperatures and results in a mixture of regioisomers, making it less ideal for many applications. Click chemistry has overcome these limitations through catalyzed and strain-promoted variations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, renowned for its reliability and high yields. It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed version and ensures regioselectivity.

The mechanism of CuAAC is believed to proceed through a dinuclear copper intermediate, which accounts for the reaction's high efficiency. The copper(I) species first coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide, leading to the formation of a six-membered cupracycle, which then rearranges to form the stable triazole product and regenerate the copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry, particularly for biological applications, is the development of SPAAC. This reaction eliminates the need for a potentially cytotoxic copper catalyst, making it truly bioorthogonal. SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with an azide due to the release of ring strain. This reaction proceeds readily at physiological temperatures and pH, enabling the study of biological processes in living organisms.

The reactivity of the cyclooctyne is dependent on its structure, with various derivatives such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO) offering a range of reaction kinetics and stability.

Quantitative Data on Azide-Alkyne Click Reactions

The efficiency of click reactions can be quantified by their reaction rates and yields. The choice between CuAAC and SPAAC, and the specific reagents used, will depend on the experimental requirements, such as the need for biocompatibility versus rapid kinetics. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DIBO | 0.3 - 0.8 | High reactivity, moderate stability. |

| DBCO | ~0.3 | Good balance of reactivity and stability, widely used. |

| BCN | ~0.1 | High stability, moderate reactivity. |

| DIFO | 0.4 - 0.9 | Fast kinetics, but can be less stable. |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 2: General Comparison of CuAAC and SPAAC

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |

| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN) |

| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |

| Typical Yield | 70 - 95% | 80 - 99% |

| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |

| pH Range | 4 - 11 | 4 - 10 |

Experimental Protocols

The following are detailed methodologies for key click chemistry experiments. It is crucial to optimize these protocols for specific applications.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol outlines the labeling of an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Azide-containing molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving hydrophobic molecules)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).

-

Dissolve the azide-containing molecule in DMSO to a concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., at 1 mg/mL in PBS) with the desired molar excess of the azide-containing molecule solution.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let stand for 2-3 minutes.

-

-

Click Reaction:

-

Add the CuSO₄/THPTA mixture to the biomolecule/azide solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting conjugate using an SEC column to remove excess small molecules.

-

Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol describes the conjugation of a cyclooctyne-labeled protein with an azide-containing molecule.

Materials:

-

Cyclooctyne-labeled protein (e.g., DBCO-protein)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Mix the cyclooctyne-labeled protein with a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific cyclooctyne and azide pair.

-

-

Purification:

-

If necessary, purify the conjugate to remove unreacted azide-containing molecules using a method appropriate for the biomolecule (e.g., dialysis, SEC).

-

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in the pharmaceutical sciences, impacting various stages of drug discovery and development. Its modularity and reliability allow for the rapid synthesis of compound libraries for high-throughput screening, lead optimization, and the development of complex drug delivery systems.

Key applications include:

-

Lead Discovery and Optimization: The triazole linkage formed through click chemistry is not just a linker but can also act as a pharmacophore, interacting with biological targets. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships.

-

Bioconjugation: Click chemistry is widely used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. This approach enhances the therapeutic window of the drug by delivering it specifically to the tumor site.

-

Drug Delivery and Targeting: Functionalizing nanoparticles, liposomes, and polymers with targeting ligands and drugs using click chemistry enables the development of sophisticated drug delivery systems.

-

In Situ Drug Synthesis: The bioorthogonality of click chemistry allows for the synthesis of drugs directly at the site of action, potentially reducing off-target effects.

Conclusion

Click chemistry, particularly reactions involving azide compounds, has fundamentally changed the landscape of chemical biology and drug development. The CuAAC and SPAAC reactions provide a robust and versatile platform for the precise and efficient construction of complex molecular architectures. By understanding the core principles, quantitative aspects, and experimental protocols of these powerful reactions, researchers and scientists can continue to push the boundaries of what is possible in the design and creation of novel therapeutics and research tools. The continued innovation in click chemistry promises to further accelerate progress in addressing complex biological questions and developing next-generation medicines.

References

The Chemistry of Hydrazone Formation: A Technical Guide to the Reactivity of Hydrazides with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

The reaction between a hydrazide and a carbonyl group to form a hydrazone is a cornerstone of bioconjugation chemistry, drug delivery design, and various biomedical applications. Its utility stems from the chemoselectivity of the reaction and the tunable stability of the resulting hydrazone linkage, which can be engineered to be stable under physiological conditions while being cleavable in specific microenvironments, such as the acidic milieu of tumors or endosomes. This technical guide provides an in-depth exploration of the core principles governing the reactivity of hydrazides with carbonyls, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Core Reaction: Hydrazone Formation

The fundamental reaction involves the nucleophilic addition of a hydrazide to an aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. This is followed by an acid-catalyzed dehydration step to yield the final hydrazone product, with water as the sole byproduct.[1][2] The overall reaction is reversible, and the equilibrium can be influenced by various factors.[1][3]

Factors Influencing Reactivity and Stability

The rate of hydrazone formation and the stability of the resulting bond are critically influenced by several factors, which can be modulated to suit specific applications.

pH

The pH of the reaction medium has a profound effect on the rate of hydrazone formation, typically exhibiting a bell-shaped profile.[4] The reaction is generally fastest in a mildly acidic environment (pH 4-6). At higher pH, the dehydration of the carbinolamine intermediate is slow. As the pH is lowered, this step becomes acid-catalyzed, and the rate increases. However, at very low pH (typically below 3-4), the hydrazide nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step.

The stability of the hydrazone bond is also highly pH-dependent. Hydrazones are generally stable at neutral or slightly basic pH but are susceptible to acid-catalyzed hydrolysis. This property is exploited in drug delivery systems designed to release their payload in the acidic environment of tumors or endosomes.

Catalysts

The relatively slow rate of hydrazone formation at neutral pH can be a limitation in biological applications. To overcome this, various catalysts have been developed. Aniline and its derivatives are effective nucleophilic catalysts that operate by forming a more reactive Schiff base intermediate with the carbonyl compound. Other catalysts, such as anthranilic acids and aminobenzoic acids, have also been shown to significantly accelerate the reaction. Arginine has been demonstrated to catalyze hydrazone and oxime ligations, assisted by the side-chain guanidinium group.

Electronic Effects

The electronic properties of both the carbonyl and hydrazide reactants influence the reaction rate and the stability of the hydrazone. Electron-withdrawing groups on the carbonyl compound increase its electrophilicity, making it more reactive towards the hydrazide. Conversely, electron-donating groups on the aldehyde or ketone can increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. For the hydrazide, electron-withdrawing groups can decrease its nucleophilicity, slowing the reaction.

Steric Effects

Bulky substituents on either the carbonyl compound or the hydrazide can sterically hinder the approach of the nucleophile, leading to lower reaction rates and yields. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity.

Quantitative Data on Reaction Rates and Stability

The following tables summarize key quantitative data from the literature to provide a comparative overview of hydrazone formation rates and stability under various conditions.

Table 1: Second-Order Rate Constants (k₂) for Hydrazone Formation

| Carbonyl Compound | Hydrazide/Hydrazine | Conditions | Catalyst | k₂ (M⁻¹s⁻¹) | Reference(s) |

| Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 4.5 | None | 3.0 ± 0.3 | |

| Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 7.0 | 100 mM Aniline | 170 ± 10 | |

| 4-Nitrobenzaldehyde | Phenylhydrazine | pH 7.4 | None | ~0.02 | |

| Butyraldehyde | Phenylhydrazine | pH 7.4 | None | ~0.3 | |

| 2-Formylpyridine | 2-(Dimethylamino)ethylhydrazine | pH 7.4 | None | ~208 | |

| Varied Aldehydes | Phenylhydrazine | pH 7.4 | None | 0.005 - 0.32 |

Table 2: Half-lives (t₁/₂) of Hydrazone Linkers at Different pH Values

| Hydrazone Linker Type | Conditions | pH 7.4 | pH 5.5 | pH 5.0 | Reference(s) |

| Aliphatic Aldehyde-derived | 37°C, PBS | 20 - 150 min | < 2 min | - | |

| Aromatic Aldehyde-derived | 37°C, PBS | > 72 h | > 48 h | - | |

| Acylhydrazone | 37°C | > 2 h | - | 2.4 min | |

| Alkylhydrazone | 37°C | - | - | - | |

| Resonance-stabilized | 37°C, PBS | > 24 h (70% intact) | Increased degradation | - |

Note: The data presented is compiled from different studies, and experimental conditions may vary. Direct comparison between different studies should be made with caution.

Experimental Protocols

General Protocol for Monitoring Hydrazone Formation Kinetics by UV-Vis Spectroscopy

This protocol is adapted from methodologies described for studying the kinetics of hydrazone formation.

-

Reagent Preparation:

-

Prepare a stock solution of the carbonyl compound (e.g., 300 mM in spectrophotometric grade DMF).

-

Prepare a stock solution of the hydrazide (e.g., 60 mM in spectrophotometric grade DMF).

-

Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Reaction Setup:

-

In a quartz cuvette, add the reaction buffer.

-

Add a small volume of the carbonyl stock solution to the cuvette and mix thoroughly.

-

Measure and store a background spectrum.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding a small volume of the hydrazide stock solution to the cuvette and mix rapidly.

-

Immediately begin monitoring the change in absorbance at a wavelength where the hydrazone product has a maximal absorbance distinct from the reactants.

-

Record spectra at regular intervals (e.g., every 5-10 minutes) over a period of 2-4 hours.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against time.

-

Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

-

Calculate the apparent second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess.

-

Protocol for In Vitro Hydrazone Stability Assay by RP-HPLC

This protocol outlines a general procedure for assessing the stability of a hydrazone-linked compound in buffers at different pH values.

-

Buffer Preparation:

-

Prepare buffers at the desired pH values (e.g., pH 5.0, 6.5, and 7.4) to mimic endosomal and physiological conditions. Use appropriate buffer systems (e.g., acetate for pH 5.0, phosphate for pH 7.4).

-

-

Sample Preparation:

-

Prepare a stock solution of the hydrazone-linked conjugate in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the prepared buffers at the desired final concentration.

-

-

Incubation:

-

Incubate the samples at 37°C.

-

At various time points, withdraw aliquots from each sample.

-

-

Analysis:

-

Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the cleavage products.

-

-

Data Analysis:

-

Quantify the peak areas to determine the percentage of the intact conjugate remaining at each time point.

-

Plot the percentage of intact conjugate versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂) of the hydrazone bond at each pH.

-

Applications in Drug Development

The unique properties of the hydrazone linkage have made it a valuable tool in drug development, particularly for targeted drug delivery and the creation of antibody-drug conjugates (ADCs).

-

pH-Sensitive Drug Release: Hydrazone linkers are extensively used to attach drugs to carriers such as polymers, nanoparticles, and antibodies. These conjugates are designed to be stable in the bloodstream (pH ~7.4) and to release the drug upon internalization into target cells, where the lower pH of endosomes and lysosomes (pH 4.5-6.5) triggers the hydrolysis of the hydrazone bond.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Hydrazone linkers provide a mechanism for the controlled release of the drug within the tumor microenvironment or inside the cancer cells, thereby increasing the therapeutic index and reducing systemic toxicity.

-

Prodrug Design: The hydrazone functionality can be used to create prodrugs that are inactive until they reach the target site and are cleaved to release the active pharmaceutical ingredient.

Conclusion

The reaction between hydrazides and carbonyls to form hydrazones is a versatile and powerful tool in the arsenal of chemists and drug developers. A thorough understanding of the reaction mechanism, the factors influencing its kinetics and the stability of the resulting linkage is crucial for the rational design of effective bioconjugates and drug delivery systems. By carefully selecting the reaction conditions and the structures of the reactants, researchers can fine-tune the properties of the hydrazone bond to achieve the desired outcome, from stable bioconjugation to precisely controlled drug release. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the practical application of this important chemical transformation.

References